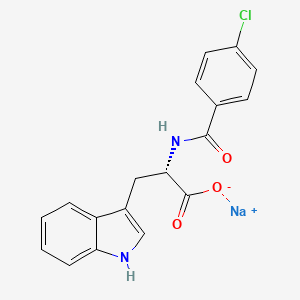
N-(1-Cyanoethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanoethyl)formamide is an organic compound with the molecular formula C4H6N2O It is a formamide derivative where the formamide group is substituted with a cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Cyanoethyl)formamide can be synthesized through the reaction of formyl chloride with 1-cyanoethylamine. The reaction typically involves the formation of an intermediate, which is then hydrogenated to yield the final product . Another method involves the use of sulfonated rice husk ash as a catalyst for the N-formylation of amines using formic acid under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient catalysts and solvent-free conditions, as mentioned in the synthetic routes, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanoethyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acid catalysts: Such as trifluoroacetic acid for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitriles, primary amines, and substituted formamides. For example, the reaction with fumaronitrile in the presence of trifluoroacetic acid yields 5-amino-6-methylpyridine-3,4-dicarbonitrile .
Scientific Research Applications
N-(1-Cyanoethyl)formamide has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyanoethyl)formamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the synthesis of pyridoxine, it reacts with olefins in the presence of an acid catalyst to form 3-amino-2-methylpyridines .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Cyanoethyl)formamide include:
Formamide: A simpler formamide derivative without the cyanoethyl group.
N,N-Dimethylformamide: A formamide derivative with two methyl groups.
N-(2-Cyanoethyl)formamide: A similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
27394-99-6 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
N-(1-cyanoethyl)formamide |
InChI |
InChI=1S/C4H6N2O/c1-4(2-5)6-3-7/h3-4H,1H3,(H,6,7) |
InChI Key |
ONONIESHMTZAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


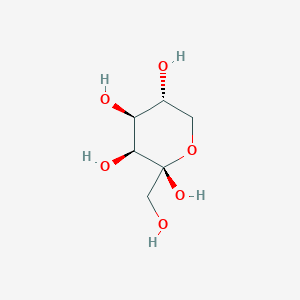
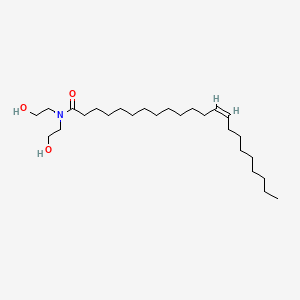
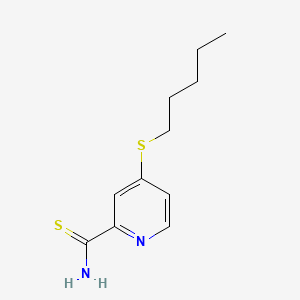

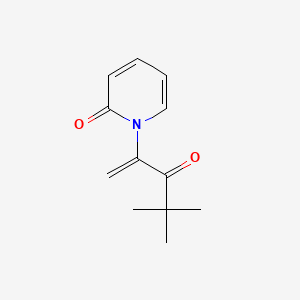
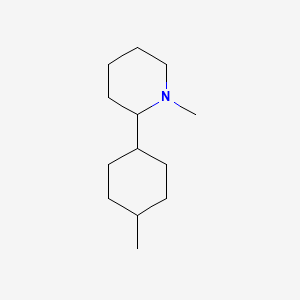
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
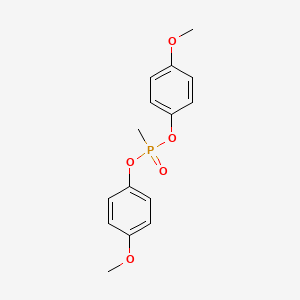


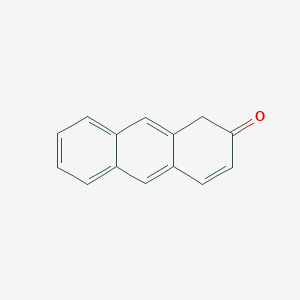
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
